N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide
Description
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O4S/c1-28-18-11-8-14(12-17(18)24(26)27)20(25)22-15-9-6-13(7-10-15)21-23-16-4-2-3-5-19(16)29-21/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHHTCXTGXJIJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide typically involves multiple steps. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) and chloroform . The resulting intermediate is then reacted with various aromatic aldehydes through a Knoevenagel condensation reaction in ethanol solvent with a piperidine catalyst . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to achieve high yields and shorter reaction times .
Chemical Reactions Analysis
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitro group, often using reagents like sodium methoxide or potassium carbonate.
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it inhibits bacterial growth by interfering with the synthesis of essential proteins . In anticancer applications, it induces apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide can be compared with other benzothiazole derivatives such as:
N’-(1,3-benzothiazol-2-yl)-4-substituted benzamides: These compounds also exhibit antibacterial and anticancer properties but may differ in their potency and spectrum of activity.
Tetrasubstituted imidazoles containing a benzothiazole moiety: These compounds are known for their anticancer and antibacterial activities and are synthesized through a one-pot three-component reaction.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
